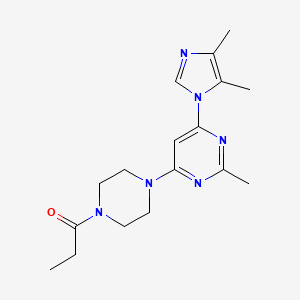

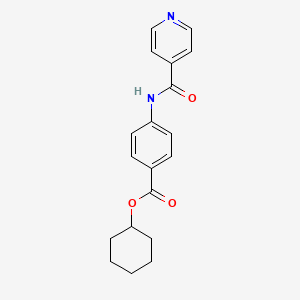

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(4-propionyl-1-piperazinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative within the pyrimidine class, indicating its relevance in various synthetic and biological contexts. Pyrimidine derivatives have been extensively studied for their biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including the target compound, typically involves nucleophilic substitution reactions and the use of sulfonyl chlorides. For instance, derivatives similar to the target compound have been synthesized through reactions involving 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, characterized by spectral studies, and evaluated for antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

The crystal and molecular structures of compounds related to the target molecule have been described, showing that these compounds crystallize in the monoclinic system. Detailed analysis reveals the specific cell constants and the molecular geometry, contributing to a deeper understanding of their structural characteristics (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including the target compound, involves interactions with aldehydes under various experimental conditions, leading to the formation of substituted derivatives. These reactions and the resulting structures have been extensively characterized by spectroscopic methods, providing insights into their chemical behavior (Harutyunyan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects

A study by Mallesha et al. (2012) in "Archives of Pharmacal Research" focused on the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical , for their antiproliferative effects against human cancer cell lines. Compounds in this series exhibited moderate to good activity, with some showing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds structurally related to the subject compound. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibitory activity and promising as analgesic and anti-inflammatory agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis

Ho and Suen (2013) described the synthesis of novel heterocyclic compounds incorporating a thioxopyrimidine moiety, which is structurally akin to the compound . This study in the "Journal of Chemistry" highlights the versatility and potential applications of such compounds in synthetic chemistry (Ho & Suen, 2013).

Anti-HIV Activity

Brukštus et al. (2000) synthesized new heterocyclic systems, including benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, with one derivative showing anti-HIV activity. This research in "Synthetic Communications" indicates the potential of such compounds in antiviral therapies (Brukštus, Melamedaite, & Tumkevičius, 2000).

Hydrogen-Bonding Organic Solids

Zong et al. (2016) explored the synthesis and structural characterization of multicomponent crystals involving substituted organic amine molecules and acids. This study in the "Journal of Molecular Structure" illustrates the importance of such compounds in the formation of hydrogen-bonding networks in molecular crystals (Zong, Shao, Pang, Wang, Liu, & Wang, 2016).

Eigenschaften

IUPAC Name |

1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-5-17(24)22-8-6-21(7-9-22)15-10-16(20-14(4)19-15)23-11-18-12(2)13(23)3/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVODOBITDBWEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

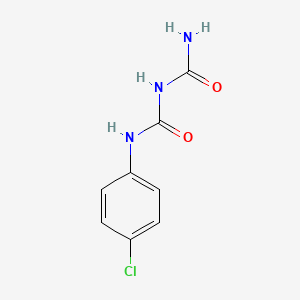

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

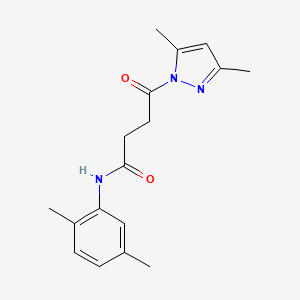

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

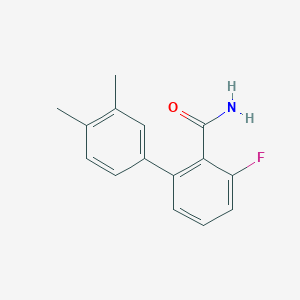

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)